Junipediol B

Vue d'ensemble

Description

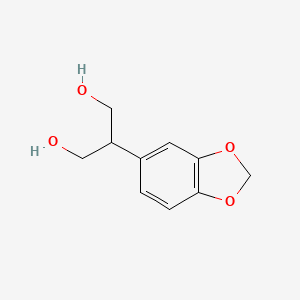

Junipediol B is a natural product found in Juniperus chinensis . It has the molecular formula C10H12O4 .

Synthesis Analysis

Junipediol B can be isolated from the methanol extract of the leaves of Cephalotaxus Harrington .Molecular Structure Analysis

The molecular weight of Junipediol B is 196.20 g/mol . Its IUPAC name is 2-(1,3-benzodioxol-5-yl)propane-1,3-diol . The InChI is InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 and the Canonical SMILES is C1OC2=C(O1)C=C(C=C2)C(CO)CO .Physical And Chemical Properties Analysis

Junipediol B has a molecular weight of 196.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 196.07355886 g/mol . The Topological Polar Surface Area is 58.9 Ų . The Heavy Atom Count is 14 .Applications De Recherche Scientifique

Pharmacology

Application Summary

Junipediol B, identified in studies of Juniperus species, has potential pharmacological applications due to its phenylpropanoid structure, which is often associated with anti-inflammatory and antioxidant activities.

Methods of Application

In pharmacological research, compounds like Junipediol B are typically isolated using chromatography and then tested in vitro or in vivo for biological activity. Dosage and administration routes vary depending on the specific study design.

Results and Outcomes

While specific quantitative data on Junipediol B is limited, related phenylpropanoids have shown promise in reducing inflammatory markers and oxidative stress in various models .

Biochemistry

Application Summary

Junipediol B’s role in biochemistry includes its function as a secondary metabolite with potential antioxidant properties, contributing to the plant’s defense mechanisms.

Methods of Application

Biochemical applications involve elucidating the compound’s role in plant physiology and its interactions with other biochemical pathways, often through metabolic profiling and enzyme assays.

Results and Outcomes

Studies have revealed that compounds like Junipediol B can influence the expression of certain genes related to stress response and metabolic regulation .

Medicine

Application Summary

In medicine, Junipediol B could be explored for its therapeutic potential, particularly in treating conditions related to oxidative stress and inflammation.

Methods of Application

Medical research would likely involve preclinical trials using cell cultures or animal models to assess the efficacy and safety of Junipediol B in various disease contexts.

Results and Outcomes

Though data is preliminary, similar compounds have demonstrated the ability to modulate key pathways involved in inflammatory diseases .

Agriculture

Application Summary

In agriculture, Junipediol B could be investigated for its role in plant health, possibly as a natural pesticide or growth enhancer due to its bioactive properties.

Methods of Application

Agricultural applications would involve field trials where Junipediol B is applied to crops under controlled conditions to assess its impact on growth and resistance to pathogens.

Results and Outcomes

Research on similar bioactive compounds has shown potential in increasing crop yield and resistance to environmental stressors .

Environmental Science

Application Summary

Junipediol B’s environmental science applications might include its use in bioremediation processes due to its potential interaction with pollutants and heavy metals.

Methods of Application

Environmental applications would likely involve assessing the compound’s ability to chelate or degrade environmental contaminants in soil or water samples.

Results and Outcomes

While specific data on Junipediol B is not available, phenylpropanoids have been studied for their capacity to aid in the detoxification of contaminated environments .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDSCAKQBRZWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Junipediol B | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)